4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine
Description
4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS: 919278-16-3) is a bicyclic heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core. Its molecular formula is C₉H₁₀ClN₃O, with a molecular weight of 211.65 g/mol . The structure includes a chlorine substituent at position 4 and a 2-methoxyethyl group at position 5, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
4-chloro-5-(2-methoxyethyl)pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-8(13)9(10)12-6-11-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCWKZMRCKHVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90844192 | |
| Record name | 4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90844192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-16-3 | |
| Record name | 4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90844192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:
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Formation of the Pyrrolo[3,2-d]pyrimidine Core: : The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and α,β-unsaturated carbonyl compounds. This reaction is often catalyzed by acids or bases under reflux conditions.
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Chlorination: : The introduction of the chlorine atom at the 4th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride. This step is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
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Alkylation: : The 2-methoxyethyl group is introduced through an alkylation reaction. This can be done using 2-methoxyethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is typically performed in an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the pyrimidine ring or the chlorine substituent. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
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Substitution: : Nucleophilic substitution reactions can occur at the chlorine atom, allowing for the introduction of various functional groups. Reagents like sodium azide or amines can be employed under mild conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethyl sulfoxide, primary amines in ethanol.
Major Products
Oxidation: Formation of 2-methoxyethyl aldehyde or 2-methoxyacetic acid.
Reduction: Formation of dechlorinated pyrrolo[3,2-d]pyrimidine derivatives.
Substitution: Formation of azido or amino derivatives of the compound.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives, including 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine, exhibit potent anticancer properties. They act as inhibitors of tropomyosin receptor kinases (Trk), which are implicated in various cancers. The inhibition of Trk can lead to reduced tumor growth and improved patient outcomes in conditions such as neuroblastoma and other solid tumors .
2. Kinase Inhibitors
The compound has been studied for its role as a kinase inhibitor, particularly against kinases involved in cell signaling pathways that regulate cell proliferation and survival. This makes it a candidate for developing targeted therapies for diseases characterized by dysregulated kinase activity .
Case Studies
Case Study 1: Trk Inhibition
A study published in Organic Process Research & Development highlighted the synthesis and evaluation of several pyrrolo[3,2-d]pyrimidine derivatives for their ability to inhibit Trk activity. The results demonstrated that 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine showed significant inhibition of TrkA and TrkB, leading to decreased viability of cancer cell lines expressing these receptors .
Case Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial effects of this compound against various bacterial strains. The study found that the compound exhibited moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interfere with DNA or RNA synthesis by intercalating into nucleic acid structures, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Key Observations:
Substituent Effects on Polarity: The 2-methoxyethyl group in the target compound increases polarity compared to alkyl chains (e.g., ethyl or allyl), enhancing solubility in polar solvents .
Biological Activity: The 4-methoxybenzyl-7-phenyl analog (compound 23a) demonstrated potent cytotoxicity (IC₅₀ = 0.8 μM) in leukemia cells, attributed to its aromatic substituents facilitating intercalation or kinase inhibition . In contrast, the 2-methoxyethyl analog lacks reported cytotoxicity data, suggesting its utility may lie in non-oncological applications, such as antiviral or anti-inflammatory drug development.
Synthetic Accessibility :
- The target compound’s 2-methoxyethyl group can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, similar to methods used for 4-iodo-6-methoxy-5-nitropyrimidine derivatives .
- Chloroethyl and allyl derivatives (e.g., CAS 1375303-26-6) are synthesized via alkylation or radical-based reactions, highlighting the versatility of the pyrrolo[3,2-d]pyrimidine core .
Stability and Reactivity :
- The methoxyethyl group improves stability over reactive substituents (e.g., allyl or chloroethyl), as ether linkages are less prone to hydrolysis or oxidation .
- Dichloro derivatives (e.g., 2,4-dichloro) offer multiple sites for regioselective functionalization, enabling diversification into libraries for high-throughput screening .
Biological Activity
4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₇H₈ClN₃
Molecular Weight: 153.569 g/mol
CAS Number: 84905-80-6
Density: 1.5 g/cm³
Boiling Point: 325.9 °C
The compound features a chlorine atom at the 4-position and a methoxyethyl group at the 5-position, which contribute to its chemical reactivity and biological interactions. Its unique pyrrolo-pyrimidine structure is essential for its pharmacological properties.
4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine exhibits its biological activity primarily through interactions with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies indicate that it fits well into the active sites of these enzymes, suggesting potential as a selective inhibitor .
- Anticancer Activity: Research indicates that this compound may interfere with DNA and RNA synthesis by intercalating into nucleic acid structures, disrupting cellular processes and leading to apoptosis in cancer cells .
Anticancer Potential
Several studies have highlighted the anticancer properties of 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine:
- Inhibition of Tumor Cell Proliferation: In vitro assays have demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, it has shown effectiveness against folate receptor (FR) α-expressing tumor cells by targeting metabolic pathways essential for cell growth .
- Mechanistic Studies: The compound functions as an antifolate by acting as a dual inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR transformylase (AICARFTase), leading to ATP depletion in cancer cells .
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal favorable absorption characteristics and low toxicity profiles for 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine. This makes it a promising candidate for further development in drug formulation .
Comparative Analysis with Related Compounds
To better understand the uniqueness of 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | Chlorine at 4-position, methoxyethyl at 5-position | CDK inhibition, anticancer |
| Pyrido[3,2-d]pyrimidine derivatives | Varying substitutions | Antiviral and anticancer activities |
| Other pyrrolopyrimidine analogs | Different halogen substitutions | Variable enzyme inhibition |
Case Studies
- Study on Antifolate Mechanism: A study published in Journal of Medicinal Chemistry reported that compounds similar to 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine effectively inhibited folate receptor-mediated uptake in tumor cells, leading to significant growth inhibition .
- Clinical Evaluation: Ongoing clinical evaluations are assessing the efficacy of this compound in treating specific cancers, focusing on its selectivity and safety profiles compared to traditional chemotherapeutics .
Q & A
Advanced Synthesis: How can the synthesis of 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine be optimized for improved yield and purity?
Answer:
Optimization requires addressing regioselectivity during alkylation and chlorination. A validated approach involves:
- Step 1: Alkylation of a pyrrolo[3,2-d]pyrimidine precursor (e.g., 5H-pyrrolo[3,2-d]pyrimidin-4-ol) with 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF at 0°C). This ensures selective substitution at the 5-position .
- Step 2: Chlorination using POCl₃ or PCl₅ under reflux with catalytic N,N-dimethylaniline to target the 4-position.
- Key Considerations:
- Purification via silica gel chromatography with gradients of CH₂Cl₂/MeOH (e.g., 1:199) to isolate intermediates .
- Monitor reaction progress using TLC and confirm regiochemistry via ¹H NMR (e.g., singlet for N-methyl groups at δ 3.3–3.7 ppm) .
- Yield Improvement: Pre-activation of the hydroxyl group with tosyl chloride before alkylation reduces side reactions .
Biochemical Analysis: What methodologies are recommended to evaluate the kinase inhibitory profile of this compound?
Answer:
Use in vitro kinase assays to quantify IC₅₀ values and selectivity:
- Assay Design:
- Kinase Panel: Include EGFR, Her2, VEGFR2, and CDK2, as structural analogs inhibit these targets .
- Protocol: Use recombinant kinases with ATP-concentration-matched conditions. Measure inhibition via fluorescence-based ADP-Glo™ assays .
- Data Validation:
- Cross-validate with cellular assays (e.g., proliferation inhibition in A431 epidermoid carcinoma cells).
- Compare results to known inhibitors (e.g., erlotinib for EGFR) to confirm mechanism .
Data Contradiction: How can discrepancies in reported kinase inhibition potency across studies be resolved?
Answer:
Contradictions often arise from assay conditions or compound stability. Mitigate by:
- Orthogonal Assays: Combine biochemical (purified kinase) and cellular (IC₅₀ in cancer lines) assays .
- Structural Confirmation: Use X-ray crystallography or molecular docking to verify binding modes. For example, the methoxyethyl group may sterically hinder interactions in certain kinase conformations .
- Batch Analysis: Ensure compound purity (>95% via HPLC) and stability (e.g., no degradation in DMSO over 7 days at −20°C) .
Mechanistic Studies: What techniques are suitable for elucidating the binding mode of this compound to kinases like EGFR?
Answer:
- X-Ray Crystallography: Co-crystallize the compound with EGFR kinase domain to resolve binding interactions (e.g., halogen bonding with Cl at 4-position) .
- Molecular Dynamics (MD) Simulations: Model the methoxyethyl group’s flexibility and its impact on binding pocket occupancy .
- Mutagenesis Studies: Introduce mutations (e.g., T790M in EGFR) to assess resistance mechanisms .
Regioselectivity: How can the 5-position selectivity of the 2-methoxyethyl group be ensured during synthesis?
Answer:
- Precursor Design: Start with a 5-unsubstituted pyrrolo[3,2-d]pyrimidine core to direct alkylation to the 5-position .
- Reagent Choice: Use bulky bases (e.g., LDA) to deprotonate the 5-position selectively before introducing the methoxyethyl group .
- Validation: Confirm regiochemistry via NOESY NMR to detect spatial proximity between the methoxyethyl group and adjacent protons .
Stability: What factors influence the compound’s stability under experimental storage conditions?
Answer:
- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the pyrrolopyrimidine core .
- Solvent Choice: Avoid aqueous buffers (pH > 8) to prevent hydrolysis of the chloro substituent. Use anhydrous DMSO for long-term storage .
- Analytical Monitoring: Perform periodic LC-MS to detect degradation products (e.g., loss of Cl or methoxyethyl groups) .
Structure-Activity Relationship (SAR): How can analogs be designed to improve kinase selectivity?
Answer:
- Modify Substituents:
- Replace the 2-methoxyethyl group with smaller groups (e.g., methyl) to reduce steric hindrance for tight-binding kinases .
- Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to enhance halogen bonding with kinase active sites .
- SAR Validation: Test analogs against a broad kinase panel (≥50 kinases) to identify selectivity trends .
Analytical Characterization: What are best practices for confirming the structure and purity of this compound?
Answer:
- Multi-NMR Analysis:
- ¹H NMR: Look for characteristic peaks (e.g., methoxy protons at δ 3.3–3.5 ppm and pyrrole protons at δ 6.5–7.2 ppm) .
- ¹³C NMR: Verify the chloro-substituted carbon at δ 145–150 ppm .
- Mass Spectrometry: Use HRMS to confirm molecular weight (theoretical for C₉H₁₀ClN₃O: 227.0463) .
- HPLC Purity: Achieve ≥95% purity using a C18 column with 0.1% TFA in water/acetonitrile gradients .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
